![molecular formula C16H19NO3 B1438127 2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid CAS No. 1218179-30-6](/img/structure/B1438127.png)
2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid
Overview
Description
2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid is a chemical compound with the CAS Number: 1218179-30-6 . It has a molecular weight of 273.33 and its IUPAC name is 2-(bicyclo[2.2.1]heptane-2-carboxamido)-5-methylbenzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H19NO3/c1-9-2-5-14 (13 (6-9)16 (19)20)17-15 (18)12-8-10-3-4-11 (12)7-10/h2,5-6,10-12H,3-4,7-8H2,1H3, (H,17,18) (H,19,20) . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Chemical Reactions and Derivatization
Research demonstrates that compounds with a bicyclic skeleton like 2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid are involved in various chemical reactions. For instance, aminolysis of p-nitrophenyloxirane with amines containing bicyclic skeletons shows regioselective outcomes, as evidenced by NMR data (Kas’yan et al., 2002). Additionally, these compounds can undergo transformations with electrophilic reagents, producing new products from amino groups in hydroxyamines.
Structural Analysis and Synthesis
Studies also focus on the preparation and structural analysis of these compounds. The synthesis of novel conformationally locked carbocyclic nucleosides derived from bicyclic compounds demonstrates the diverse applications of these structures (Hřebabecký et al., 2005). Furthermore, the preparation and steric structure of tricyclic and tetracyclic saturated or partially saturated heterocycles containing saturated isoindolone moiety from compounds similar to 2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid have been studied (Stájer et al., 1994).
Ligand Applications
The unique steric properties of bicyclic compounds make them suitable as ligands in various chemical reactions. For example, N-heterocyclic carbene (NHC) ligands with a bicyclic architecture, including bicyclo[2.2.1]heptane, have been synthesized and tested in copper-catalyzed allylic arylations (Ando et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-(bicyclo[2.2.1]heptane-2-carbonylamino)-5-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-9-2-5-14(13(6-9)16(19)20)17-15(18)12-8-10-3-4-11(12)7-10/h2,5-6,10-12H,3-4,7-8H2,1H3,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJCXKNWBYJBCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CC3CCC2C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.